Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)
Overview
Description
Poriol is a C-methylated flavanone, a type of flavonoid. It is found in the Douglas fir (Pseudotsuga menziesii) as a response to infection by the fungus Poria weirii . The chemical formula of Poriol is C16H14O5, and it has a molar mass of 286.28 g/mol . Poriol is also known by its IUPAC name, (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poriol typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under basic conditions to form flavanones. The specific synthetic route for Poriol involves the methylation of the flavanone structure at the C-6 position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of Poriol is not widely documented, but it would likely involve large-scale synthesis using similar methods to those used in laboratory settings. The process would need to be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Poriol undergoes several types of chemical reactions, including:
Oxidation: Poriol can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction of Poriol can lead to the formation of dihydroflavanones.
Substitution: Poriol can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride or benzoyl chloride in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanones.
Substitution: Acetylated or benzoylated derivatives of Poriol.
Scientific Research Applications
Poriol has several applications in scientific research:
Chemistry: Poriol is studied for its unique chemical properties and potential as a precursor for synthesizing other flavonoid compounds.
Biology: It is investigated for its role in plant defense mechanisms, particularly in response to fungal infections.
Medicine: Poriol and its derivatives are explored for their potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: Poriol can be used in the development of natural product-based pesticides and fungicides.
Mechanism of Action
The mechanism of action of Poriol involves its interaction with various biological targets. As a flavonoid, Poriol can scavenge free radicals, thereby exhibiting antioxidant properties. It can also inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, Poriol may interact with cellular signaling pathways that regulate cell growth and apoptosis, which is relevant to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Hesperetin: Known for its potential cardiovascular benefits.
Quercetin: A flavonoid with strong antioxidant and anticancer properties.
Uniqueness
Poriol is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This methylation can enhance its ability to interact with certain biological targets and may improve its stability compared to other flavonoids .
Biological Activity
Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI), is a fluorinated compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanism of action, biological effects, and relevant research findings.
Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) has the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. Its structure features a pyridine ring, which is known for its ability to interact with various biological targets.
The biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) is primarily attributed to its interaction with specific enzymes and receptors. The compound can potentially inhibit or activate various biochemical pathways, leading to diverse biological effects.
- Enzyme Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in diseases such as Alzheimer's and Parkinson's .
- Antioxidant Properties : Similar to other pyridine derivatives, Ethanone may exhibit antioxidant properties by scavenging free radicals, thus contributing to its potential anti-inflammatory effects.
- Cell Signaling : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis, which is relevant for its potential anticancer activity.
In Vitro Studies
A range of studies have investigated the biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI):
- Nicotinic Acetylcholine Receptor Binding : Research indicates that similar compounds can exhibit high affinity for nAChRs, suggesting that Ethanone may also possess this characteristic, potentially influencing nicotine addiction treatment strategies .
- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Cancer Research : A study examining pyridine derivatives found that compounds similar to Ethanone showed promising results in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotective Effects : Given its interaction with nAChRs, studies have suggested that Ethanone might have neuroprotective effects, which could be useful in developing therapies for neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of Ethanone, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Varenicline | Nicotinic receptor partial agonist | Smoking cessation aid |
Epibatidine | High affinity for nAChRs | Potential treatment for CNS disorders |
Naringenin | Flavonoid structure | Antioxidant and anti-inflammatory |
Properties
IUPAC Name |
2-fluoro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQCGXMZJAGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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